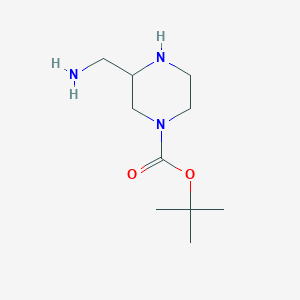

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-(aminomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPBUUQIMIYTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696729 | |

| Record name | tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376099-80-7 | |

| Record name | tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The preparation of tert-butyl 3-(aminomethyl)piperazine-1-carboxylate typically involves functionalization of piperazine derivatives with selective protection and introduction of the aminomethyl group. The synthetic routes can be broadly categorized into:

- Photocatalytic one-step synthesis using acridine salt catalysts

- Multi-step metal-catalyzed coupling and reduction reactions

- Conventional protection and substitution strategies

Photocatalytic One-Step Synthesis Method

A recent and environmentally friendly approach involves a photocatalytic reaction utilizing acridine salt as a photocatalyst under visible light irradiation. This method is notable for its one-step condensation reaction between a suitable amine precursor and piperazine-1-tert-butyl formate, yielding the tert-butyl carbamate intermediate directly.

Reaction Components and Conditions

- Reactants: 2-aminopyridine or analogous amines, piperazine-1-tert-butyl formate

- Catalyst: Acridine salt photocatalyst (specific acridinium salts with high catalytic efficiency)

- Oxidant: Present in the reaction mixture to facilitate oxidation

- Solvent: Anhydrous organic solvent such as dichloroethane

- Light Source: Visible light irradiation (wavelength range 380–750 nm)

- Reaction Time: Approximately 10 hours under continuous irradiation

Mechanism and Advantages

- The acridine salt promotes condensation via photoinduced electron transfer.

- The reaction avoids heavy metal catalysts and hazardous hydrogen gas.

- High atom economy and reduced byproducts.

- Improved yield and safety profile.

- Cost-effective and environmentally benign.

Representative Reaction Scheme

$$

\text{2-Aminopyridine} + \text{piperazine-1-tert-butyl formate} \xrightarrow[\text{oxidant}]{\text{acridine salt, visible light}} \text{this compound}

$$

Yield and Purity

- Yields reported up to 95% for analogous tert-butyl piperazine carboxylates.

- Purity is enhanced due to minimized side reactions.

Multi-Step Metal-Catalyzed Synthesis

Traditional methods often involve:

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-Step Method | Traditional Metal-Catalyzed Multi-Step Method |

|---|---|---|

| Catalyst | Acridine salt (organic photocatalyst) | Heavy metals (Pd/C, metal complexes) |

| Reaction Conditions | Visible light irradiation, mild oxidants | Elevated temperature, hydrogen gas |

| Number of Steps | One-step | Two or more steps |

| Yield | Up to 95% | Less than 82% |

| Environmental Impact | Low (no heavy metals, no hydrogen gas) | Higher (heavy metals, hazardous reagents) |

| Cost | Lower due to fewer steps and safer reagents | Higher due to catalysts and handling requirements |

| Safety | Safer, non-hazardous reaction conditions | Requires handling of flammable hydrogen and metals |

Research Findings and Industrial Relevance

- The photocatalytic synthesis method has been patented and validated for industrial-scale production of tert-butyl piperazine carboxylate derivatives, particularly as intermediates in anticancer drug synthesis such as palbociclib.

- The method reduces synthesis time and environmental burden, aligning with green chemistry principles.

- Acridine salt photocatalysts are effective at low molar ratios (0.05–0.5 relative to amine substrate), enhancing cost efficiency.

- Visible light sources (LEDs) provide energy-efficient irradiation, further improving sustainability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Photocatalyst | Acridine salt (acridinium salts) |

| Oxidant | Molecular oxygen or mild oxidants |

| Solvent | Anhydrous dichloroethane or similar |

| Light Source | Blue LED, 380–750 nm wavelength |

| Reaction Time | ~10 hours |

| Temperature | Ambient to mild heating |

| Yield | Up to 95% |

| Byproducts | Minimal |

| Safety Profile | High (no heavy metals or hydrogen gas) |

化学反应分析

Types of Reactions

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or sodium cyanide are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used .

科学研究应用

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of polymers and other industrial chemicals.

作用机制

The mechanism of action of tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations :

- Aminomethyl vs. Oxetan-Aminomethyl: The oxetan group in improves solubility and hydrogen-bonding capacity, advantageous for cell permeability in probe design.

- Aromatic vs. Aliphatic Substituents : Pyridinyl () and benzyl () derivatives exhibit stronger π-π interactions, enhancing target binding in kinase inhibitors.

- Steric Effects : Dimethyl substituents () introduce steric hindrance, affecting reaction kinetics in chiral syntheses.

常见问题

Q. What are the standard synthetic routes for tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. A common method includes:

- Step 1 : Reacting piperazine with tert-butyl chloroformate to introduce the Boc-protecting group.

- Step 2 : Functionalizing the piperazine ring with an aminomethyl group via alkylation or coupling reactions (e.g., using 2-fluorophenyl amine or cyanobenzyl chloride).

- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Reaction conditions (temperature, solvent polarity, and stoichiometry) are critical for yield optimization.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., distinguishing between regioisomers via - and -NMR) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97% purity is typical) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., HRMS with [M+H] peaks matching theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

- Catalysis : Palladium-based catalysts (e.g., BrettPhos-Pd-G1) enable efficient coupling under microwave-assisted conditions (120°C, 30 min) .

- Temperature Control : Lower temperatures (<0°C) minimize side reactions during sensitive steps like Boc protection . Post-reaction purification via Si-Trisamine treatment or preparative HPLC ensures high purity .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC results)?

Contradictions often arise from impurities or structural isomers. Mitigation strategies include:

- Multi-Technique Validation : Cross-validate NMR with -NMR (for fluorinated analogs) or IR spectroscopy .

- Chromatographic Purity Checks : Use gradient HPLC to detect trace impurities that NMR might miss .

- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) provides definitive structural confirmation .

Q. What role does this compound play in drug discovery?

This compound serves as a versatile intermediate:

- Enzyme Inhibitors : It is used to synthesize bromodomain inhibitors (e.g., BRD7/BRD9) via Buchwald-Hartwig amination .

- Receptor Binding Studies : The aminomethyl group facilitates interactions with biological targets (e.g., GPCRs) through hydrogen bonding .

- Prodrug Development : The Boc group enhances solubility for in vitro assays, which can be cleaved in vivo for active drug release .

Q. What strategies are employed to scale up synthesis without compromising enantiomeric purity?

- Chiral Resolution : Use chiral stationary phases in preparative HPLC or employ asymmetric catalysis .

- Protection-Deprotection Cycles : Boc protection prevents racemization during high-temperature steps .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy ensures reaction progression without side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。